molecular formula C24H25N3O6S2 B4921637 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B4921637
M. Wt: 515.6 g/mol
InChI Key: YYFTTYXVCJKZNG-UHFFFAOYSA-N
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Description

3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a member of the sulfonamide family and has been shown to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. Additionally, it has been found to inhibit the activity of various kinases, including AKT and ERK, which play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been found to decrease the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of this compound is its solubility in aqueous solutions. This can make it difficult to use in certain assays or to administer in vivo.

Future Directions

There are several potential future directions for the study of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Additionally, this compound may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its efficacy and safety.

Synthesis Methods

The synthesis of 3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves the reaction of 4-methyl-N-(4-sulfamoylphenyl)benzamide with aniline and morpholine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography, recrystallization, or HPLC.

Scientific Research Applications

3-(anilinosulfonyl)-4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S2/c1-18-7-8-19(17-23(18)34(29,30)26-21-5-3-2-4-6-21)24(28)25-20-9-11-22(12-10-20)35(31,32)27-13-15-33-16-14-27/h2-12,17,26H,13-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFTTYXVCJKZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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